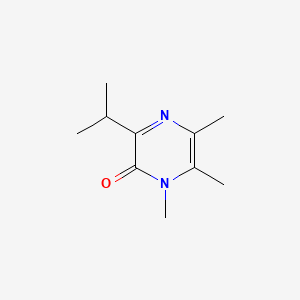
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C9H19NO2S . It has a molecular weight of 205.318 . The exact structure analysis would require more detailed spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 284.9±23.0 °C at 760 mmHg . The melting point is not available . The compound also has a flash point of 126.1±22.6 °C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be part of the development of new analytical methods. Its specific reactivity with certain chemicals can be harnessed to create sensitive and selective assays for laboratory analysis.
Each of these applications leverages the unique chemical properties of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) , and ongoing research may uncover even more uses for this versatile compound .
Wirkmechanismus
The mechanism of action of this compound is not specified in the search results. Its applications in various scientific research suggest that it may have multiple mechanisms of action depending on the specific context.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) involves the reaction of 2-mercapto-1,1-dimethylethanol with chloroformate followed by reaction with tert-butanol and ammonia gas.", "Starting Materials": ["2-mercapto-1,1-dimethylethanol", "Chloroformate", "tert-Butanol", "Ammonia gas"], "Reaction": ["Step 1: React 2-mercapto-1,1-dimethylethanol with chloroformate in the presence of a base to produce the corresponding carbamic acid chloroformate intermediate.", "Step 2: Add tert-butanol to the reaction mixture and stir for a few hours to obtain the tert-butyl carbamate intermediate.", "Step 3: Introduce ammonia gas into the reaction mixture and heat to complete the synthesis of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)."] } | |
CAS-Nummer |
134362-19-9 |
Molekularformel |
C9H19NO2S |
Molekulargewicht |
205.316 |
IUPAC-Name |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
Synonyme |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)


